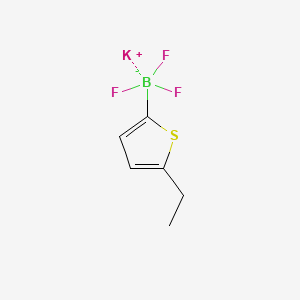
Potassium (5-ethylthiophen-2-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (5-ethylthiophen-2-yl)trifluoroborate is an organoboron compound that contains a boron atom bonded to a trifluoromethyl group and a potassium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (5-ethylthiophen-2-yl)trifluoroborate can be synthesized through the reaction of 5-ethylthiophene-2-boronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (5-ethylthiophen-2-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Organic solvents such as THF, dichloromethane, and toluene are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.
Coupling Products: The major products of coupling reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
Potassium (5-ethylthiophen-2-yl)trifluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It can be used to synthesize biologically active molecules for drug discovery and development.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of potassium (5-ethylthiophen-2-yl)trifluoroborate in coupling reactions involves the formation of a palladium complex with the boron atom. This complex then undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium (5-methylthiophen-2-yl)trifluoroborate
- Potassium (5-phenylthiophen-2-yl)trifluoroborate
- Potassium (5-bromothiophen-2-yl)trifluoroborate
Uniqueness
Potassium (5-ethylthiophen-2-yl)trifluoroborate is unique due to the presence of the ethyl group on the thiophene ring, which can influence its reactivity and the properties of the resulting products. This makes it a valuable reagent for the synthesis of specific compounds that require this structural feature.
Propriétés
Formule moléculaire |
C6H7BF3KS |
|---|---|
Poids moléculaire |
218.09 g/mol |
Nom IUPAC |
potassium;(5-ethylthiophen-2-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H7BF3S.K/c1-2-5-3-4-6(11-5)7(8,9)10;/h3-4H,2H2,1H3;/q-1;+1 |
Clé InChI |
UTAXDJJKDNTIQE-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=C(S1)CC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


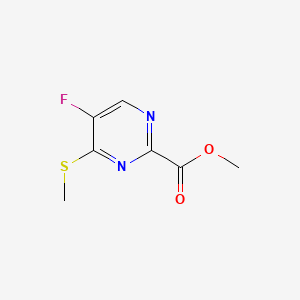
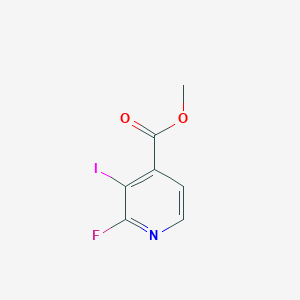

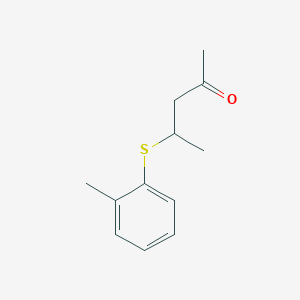
![1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B15298871.png)
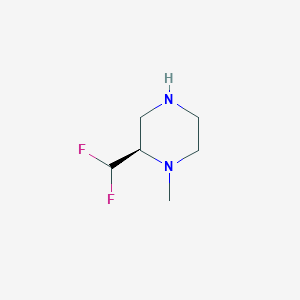
![Methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B15298890.png)
![[3-(Methoxymethyl)azetidin-3-yl]methanol](/img/structure/B15298896.png)
![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-(3,5-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15298908.png)

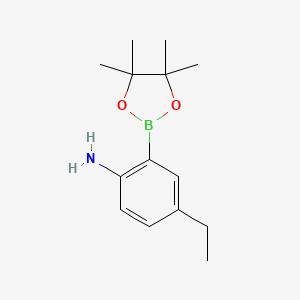
![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide dihydrochloride](/img/structure/B15298922.png)
![tert-butyl (1RS,2RS&,4SR&,7SR)-3-oxa-9-azatricyclo[5.2.0.0,2,4]nonane-9-carboxylate](/img/structure/B15298939.png)

